2-bromo-N-cyclopentylacetamide 2-bromo-N-cyclopentylacetamide
Brand Name: Vulcanchem
CAS No.: 883521-80-0
VCID: VC2354977
InChI: InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
SMILES: C1CCC(C1)NC(=O)CBr
Molecular Formula: C7H12BrNO
Molecular Weight: 206.08 g/mol

2-bromo-N-cyclopentylacetamide

CAS No.: 883521-80-0

Cat. No.: VC2354977

Molecular Formula: C7H12BrNO

Molecular Weight: 206.08 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-cyclopentylacetamide - 883521-80-0

Specification

CAS No. 883521-80-0
Molecular Formula C7H12BrNO
Molecular Weight 206.08 g/mol
IUPAC Name 2-bromo-N-cyclopentylacetamide
Standard InChI InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
Standard InChI Key KVESMOYKDNWRSD-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)CBr
Canonical SMILES C1CCC(C1)NC(=O)CBr

Introduction

Chemical Identity and Structure

2-Bromo-N-cyclopentylacetamide is identified by the CAS Registry Number 883521-80-0 and has the molecular formula C7H12BrNO . This compound belongs to the broader class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The molecular structure consists of a bromoacetyl group connected to a cyclopentylamine through an amide bond.

Identification Parameters

The compound can be identified through various chemical identifiers, as presented in Table 1:

Table 1: Chemical Identifiers of 2-Bromo-N-cyclopentylacetamide

ParameterValue
CAS Number883521-80-0
IUPAC Name2-bromo-N-cyclopentylacetamide
Molecular FormulaC7H12BrNO
Molecular Weight206.08 g/mol
InChIInChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10)
InChIKeyKVESMOYKDNWRSD-UHFFFAOYSA-N
SMILESC1CCC(C1)NC(=O)CBr
Canonical SMILESO=C(NC1CCCC1)CBr
Other NamesAcetamide, 2-bromo-N-cyclopentyl-

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Physical and Chemical Properties

The physical and chemical properties of 2-bromo-N-cyclopentylacetamide are important for understanding its behavior in various chemical environments and its potential applications.

Physical Properties

The compound exists as a solid at room temperature with a melting point of 84-85°C . Detailed physical properties are summarized in Table 2:

Table 2: Physical Properties of 2-Bromo-N-cyclopentylacetamide

PropertyValueReference
Physical StateSolid
Melting Point84-85°C
Molecular Weight206.08 g/mol
AppearanceNot specified in sources-
SolubilityNot specified in sources-

Chemical Properties

The chemical reactivity of 2-bromo-N-cyclopentylacetamide is primarily dictated by the presence of the reactive bromine atom at the alpha position of the carbonyl group. This structural feature makes the compound particularly suitable for nucleophilic substitution reactions. The amide functionality provides additional sites for potential chemical modifications.

Structural Characteristics

The molecular structure of 2-bromo-N-cyclopentylacetamide features three main components: a bromoacetyl group, an amide linkage, and a cyclopentyl moiety.

Functional Groups

The key functional groups present in the molecule include:

  • Bromo group (-Br): A reactive leaving group at the alpha position to the carbonyl.

  • Amide group (-CONH-): Connects the bromoacetyl portion to the cyclopentyl group.

  • Cyclopentyl group: A five-membered cycloalkane attached to the nitrogen of the amide.

Molecular Structure Analysis

The amide bond in 2-bromo-N-cyclopentylacetamide exhibits partial double bond character due to resonance, which restricts rotation around the C-N bond. The cyclopentyl ring adopts a puckered conformation to minimize ring strain. The bromine atom, being a good leaving group, is positioned for nucleophilic attack, which explains the compound's utility in various synthetic applications.

Comparative Analysis

To better understand the properties and potential applications of 2-bromo-N-cyclopentylacetamide, it is valuable to compare it with structurally related compounds.

Comparison with Similar Compounds

Table 3 provides a comparison between 2-bromo-N-cyclopentylacetamide and related bromoacetamide compounds:

Table 3: Comparative Analysis of 2-Bromo-N-cyclopentylacetamide and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Bromo-N-cyclopentylacetamideC7H12BrNO206.08Contains cyclopentyl group
2-Bromo-N-cyclopropylacetamideC5H8BrNO178.03Contains smaller cyclopropyl ring
2-Bromo-N-(ethylcarbamoyl)acetamideC5H9BrN2O2209.04Contains additional carbamoyl group

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The difference in cycloalkyl group size between 2-bromo-N-cyclopentylacetamide and 2-bromo-N-cyclopropylacetamide likely affects their reactivity and physical properties. The larger cyclopentyl group in 2-bromo-N-cyclopentylacetamide may provide different steric effects and potentially alter the compound's solubility and reactivity profiles.

Analytical Methods

Various analytical techniques can be employed to characterize and identify 2-bromo-N-cyclopentylacetamide in research settings.

Chromatographic Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable for the analysis of 2-bromo-N-cyclopentylacetamide, as mentioned for similar compounds in search result .

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